molecular formula C9H18BrN B12973178 1-(3-Bromopropyl)azepane

1-(3-Bromopropyl)azepane

Cat. No.: B12973178
M. Wt: 220.15 g/mol
InChI Key: OSLJGKDFUBBLSJ-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)azepane is a brominated alkyl derivative of azepane (a seven-membered saturated heterocycle containing one nitrogen atom). The bromopropyl chain enhances electrophilicity, making it a candidate for nucleophilic substitution reactions, while the azepane ring contributes to conformational flexibility and basicity.

Properties

Molecular Formula

C9H18BrN

Molecular Weight

220.15 g/mol

IUPAC Name

1-(3-bromopropyl)azepane

InChI

InChI=1S/C9H18BrN/c10-6-5-9-11-7-3-1-2-4-8-11/h1-9H2

InChI Key

OSLJGKDFUBBLSJ-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)CCCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)azepane can be synthesized through various methods. One common approach involves the reaction of azepane with 1,3-dibromopropane under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of azepane attacks the carbon atom of 1,3-dibromopropane, leading to the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of efficient catalysts and controlled reaction environments to minimize side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)azepane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of substituted azepane derivatives.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromopropyl group to a propyl group, resulting in the formation of 1-propylazepane.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.

Major Products:

  • Substituted azepane derivatives
  • N-oxides
  • Reduced azepane derivatives

Scientific Research Applications

1-(3-Bromopropyl)azepane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)azepane depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nitrogen atom to form new bonds with incoming nucleophiles. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The exact pathways and targets involved can vary based on the specific context and application.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-(3-Bromopropyl)azepane with structurally related compounds:

Compound CAS Number Molecular Formula Molecular Weight Key Functional Groups Applications/Properties
(3-Bromopropyl)benzene 637-59-2 C₉H₁₁Br 199.1 Bromopropyl chain, benzene Alkylating agent, intermediate in organic synthesis
1-(2-Methylbenzyl)azepane 96983-20-9 C₁₃H₁₉N 189.3 Azepane, benzyl substituent Pharmaceutical intermediates (e.g., CNS drugs)
1-(4-Bromobenzyl)-1,4-diazepane 690632-73-6 C₁₂H₁₆BrN₂ 283.18 Diazepane, bromobenzyl group Potential drug candidate (e.g., antipsychotics)
4-(Pyridin-3-yl)morpholine N/A C₉H₁₂N₂O 164.2 Morpholine, pyridinyl group Catalytic applications, ligand design
Key Observations:

Reactivity : The bromopropyl group in (3-Bromopropyl)benzene facilitates nucleophilic substitutions (e.g., Suzuki couplings), whereas the azepane ring in 1-(2-Methylbenzyl)azepane enhances stability in basic conditions due to its saturated structure.

Bioactivity : Diazepane derivatives like 1-(4-Bromobenzyl)-1,4-diazepane exhibit higher binding affinity to CNS receptors compared to azepane analogs, attributed to the additional nitrogen atom.

Synthetic Methods : Compounds with azepane or morpholine cores (e.g., 4-(Pyridin-3-yl)morpholine) are synthesized via nucleophilic amination, requiring alkali metal hydrides as mediators.

Physicochemical Properties

Property This compound* (3-Bromopropyl)benzene 1-(2-Methylbenzyl)azepane
Boiling Point ~250–270°C (estimated) 230–235°C 180–185°C (decomposes)
Solubility Low in water, soluble in organic solvents Insoluble in water, miscible in hexane Soluble in EtOAc, CH₂Cl₂
Basicity (pKa) ~10.5 (azepane N) N/A (non-basic benzene) ~9.8 (azepane N)

*Note: Data for this compound is extrapolated from analogs.

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